5-Chlorothiophene-2-carboxylic acid

Overview

Description

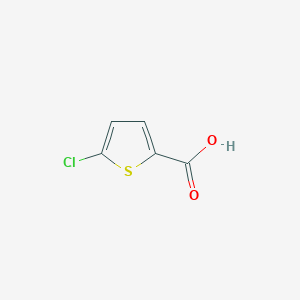

5-Chlorothiophene-2-carboxylic acid (CAS: 24065-33-6) is a heterocyclic organic compound with the molecular formula C₅H₃ClO₂S and molecular weight 162.59 g/mol . It features a thiophene ring substituted with a chlorine atom at position 5 and a carboxylic acid group at position 2. This compound is a white to gray-brown crystalline solid with a melting point range of 151–155°C and is widely used as a key intermediate in pharmaceutical synthesis, notably in the production of anticoagulants like rivaroxaban (a factor Xa inhibitor) . Its reactivity in coupling reactions (e.g., amide bond formation) and compatibility with palladium-catalyzed reductions make it a versatile building block in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Development

5-Chlorothiophene-2-carboxylic acid is primarily recognized as a key intermediate in the synthesis of several pharmaceutical agents. Notably, it is involved in the production of:

- Rivaroxaban : An anticoagulant used for preventing thromboembolic disorders. The compound plays a critical role in its synthesis, contributing to the development of effective treatments for conditions such as deep vein thrombosis and pulmonary embolism .

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotic drugs .

Table 1: Pharmaceutical Applications of this compound

| Application | Compound/Use | Description |

|---|---|---|

| Anticoagulant | Rivaroxaban | Used to prevent thromboembolic disorders |

| Antimicrobial | Various derivatives | Potential new antibiotics |

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals , including herbicides and fungicides. Its effectiveness enhances crop protection and yield, contributing to improved agricultural productivity .

Case Study: Herbicide Development

A study demonstrated that formulations containing this compound showed increased efficacy against specific fungal pathogens, leading to higher crop yields in controlled trials .

Material Science

The compound is also explored for its potential in material science , particularly in the development of conductive polymers. These materials have applications in electronic devices and sensors, where conductivity and flexibility are essential .

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Conductive Polymers | Used in electronics and sensors |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It facilitates the creation of complex molecules, making it valuable in research laboratories for developing new compounds .

Research in Green Chemistry

The compound's applications extend into green chemistry , where it is utilized to develop environmentally friendly processes that minimize hazardous waste during chemical manufacturing. This aspect aligns with sustainable chemistry initiatives aimed at reducing the environmental impact of chemical processes .

Mechanism of Action

its derivatives, such as rivaroxaban, act by inhibiting Factor Xa, a key enzyme in the coagulation cascade .

Similar Compounds

Methyl 5-chlorothiophene-2-carboxylate: Similar in structure but with a methyl ester group instead of a carboxylic acid.

Ethyl 5-chlorothiophene-2-carboxylate: Similar to the methyl ester but with an ethyl group.

4,5-Dichlorothiophene-2-carboxylic acid: Contains an additional chlorine atom.

Uniqueness

Biological Activity

5-Chlorothiophene-2-carboxylic acid (5-CTCA) is a compound that has garnered attention due to its various biological activities, particularly as an inhibitor of D-amino acid oxidase (DAO) and its role in inflammatory processes. This article provides an overview of the biological activity of 5-CTCA, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

5-CTCA is classified as a thiophene derivative with a carboxylic acid functional group, which contributes to its reactivity and interaction with biological targets. Its molecular formula is CHClOS, and it has a molecular weight of approximately 158.6 g/mol.

D-Amino Acid Oxidase Inhibition

Recent studies have identified 5-CTCA as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the metabolism of D-amino acids, which are important for neurotransmission and other physiological processes. The inhibition mechanism was elucidated through structural studies that revealed specific interactions between 5-CTCA and the active site of DAO. Notably, the compound was found to stabilize the conformation of Tyr224 within the enzyme, enhancing its inhibitory effect .

Table 1: Inhibition Potency of 5-CTCA on DAO

Pro-inflammatory Activity

5-CTCA has been shown to trigger the production of pro-inflammatory cytokines such as IL-6, TNF-alpha, and MCP-1 in endothelial cells and atrial tissues. This activity suggests that 5-CTCA may play a role in inflammatory responses, potentially linking it to conditions such as cardiovascular diseases .

Cytokine Induction Mechanism

The induction of cytokines by 5-CTCA involves the activation of signaling pathways, including:

- NF-kappa-B Activation : This transcription factor is crucial for the expression of various inflammatory cytokines.

- ERK1/2 Phosphorylation : Increased phosphorylation levels of ERK1/2 were observed, indicating activation of MAPK signaling pathways associated with inflammation .

Cardiovascular Implications

In a study focusing on atrial tissues, it was found that treatment with 5-CTCA led to increased expression of adhesion molecules such as ICAM1 and VCAM1. This suggests a potential role in promoting atherosclerosis by enhancing leukocyte adhesion to endothelial cells .

Therapeutic Potential

Due to its dual role as a DAO inhibitor and pro-inflammatory agent, 5-CTCA could have therapeutic implications in treating conditions associated with altered D-amino acid levels or chronic inflammation. Further exploration into its pharmacodynamics and potential side effects is warranted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chlorothiophene-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis of this compound typically involves acid-amine coupling reactions or halogenation of thiophene derivatives. For example, it can be synthesized via coupling with 1-(4-aminophenyl)ethanone under reflux with a base (e.g., NaOH) to form intermediates like N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide . Optimization includes controlling temperature, solvent polarity (e.g., anhydrous THF), and catalyst selection to enhance yield and purity. Stability under normal conditions and incompatibility with strong acids/bases must also be considered during synthesis .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact, which can cause irritation or sensitization .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste Management : Collect waste in sealed containers for professional disposal to avoid environmental contamination .

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. How is the purity of this compound validated, and what analytical methods are recommended?

Purity is validated via:

- Chromatography : HPLC or GC-MS to detect impurities (e.g., residual solvents or byproducts) .

- Spectroscopy : FT-IR and H/C NMR to confirm structural integrity .

- Melting Point Analysis : Consistency with the reported range (151–155°C) indicates purity .

Advanced Research Questions

Q. How do electronic effects influence the catalytic reduction of this compound?

In Pd-catalyzed reductions, electron-deficient aromatic rings (e.g., due to the electron-withdrawing -Cl and -COOH groups) enhance reactivity. For instance, this compound achieves 91% yield in Pd(0)/(II)-mediated reduction to arenes, whereas electron-rich analogs require harsher conditions . Mechanistic studies suggest that the chloro substituent stabilizes intermediates via resonance, facilitating protonolysis .

Q. What strategies resolve contradictions in reactivity data for cross-coupling reactions involving this compound?

Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling efficiency) may arise from:

- Steric Hindrance : Bulky substituents near the carboxylic acid group reduce accessibility .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts .

- Catalyst Screening : Testing Pd(II)/Cu(I) systems or ligands (e.g., XPhos) can optimize reaction pathways .

Q. How is this compound utilized in synthesizing bioactive compounds?

It serves as a key intermediate in pharmaceuticals:

- Anticoagulants : Synthesizing Rivaroxaban via coupling with cyclobutylmethanone derivatives .

- Chalcone Derivatives : Condensation with aromatic aldehydes yields compounds with potential antimicrobial/anticancer activity .

- Metal Complexes : Coordination with Cu(II) or other metals for catalytic or material science applications .

Q. What environmental precautions are necessary for large-scale reactions involving this compound?

- Containment : Use closed systems to prevent release into waterways .

- Degradation Studies : Monitor sulfur oxide byproducts (SO) during thermal decomposition .

- Biodegradability : Assess via OECD 301B tests to ensure compliance with REACH regulations .

Q. Methodological Notes

- Contradictions in Stability Data : While the compound is stable under normal conditions, conflicting reports on hazardous decomposition (e.g., CO/CO vs. SO) suggest the need for context-specific risk assessments .

- Synthetic Scalability : Lab-scale methods (e.g., batch reactors) may not translate to industrial settings without flow chemistry optimization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid (CAS: 1803609-89-3)

- Molecular Formula: C₅H₄ClNO₄S₂

- Molecular Weight : 241.67 g/mol

- Key Differences: Replaces the carboxylic acid group at position 2 with a sulfamoyl group (-SO₂NH₂) and shifts the carboxylic acid to position 3. Exhibits a higher boiling point (494.6°C) and density (1.8 g/cm³) compared to 5-chlorothiophene-2-carboxylic acid, likely due to increased polarity and hydrogen-bonding capacity .

3-Chlorothiophene-2-carboxylic Acid

- Key Differences :

Thiophene-2-carboxylic Acid (No Chlorine Substituent)

- Molecular Formula : C₅H₄O₂S

- Key Differences: Lacks the electron-withdrawing chlorine atom, resulting in lower reactivity in palladium-catalyzed reductions. For instance, this compound achieves 91% yield in Pd(0)-mediated reductions, whereas non-chlorinated analogs show lower efficiency due to reduced electron deficiency .

Preparation Methods

One-Pot Synthesis from 2-Thiophenecarboxaldehyde

Reaction Mechanism and Process

The one-pot method, detailed in CN108840854B , uses 2-thiophenecarboxaldehyde as the starting material. The synthesis involves two sequential reactions without intermediate purification :

-

Chlorination : Chlorine gas is introduced into 2-thiophenecarboxaldehyde at −5°C to 0°C, forming 5-chloro-2-thiophenecarboxaldehyde.

-

Oxidation : The intermediate is oxidized using a sodium hydroxide solution and additional chlorine, yielding 5-CTCA.

Key Parameters

-

Molar Ratios : Chlorine-to-aldehyde ratio of 1.05:1 to 1.5:1 .

-

Temperature : Chlorination at −5–0°C; oxidation at 15–30°C .

-

Yield : 85% intermediate purity, 96% final product after recrystallization .

Advantages

-

Cost-Effective : 2-Thiophenecarboxaldehyde is cheaper than 2-chlorothiophene (used in other routes) .

-

Reduced Waste : In-situ sodium hypochlorite generation minimizes wastewater .

-

Scalability : No anhydrous conditions or specialized equipment required .

Limitations

-

Chlorine handling requires strict safety protocols.

-

Byproduct formation (e.g., dichlorinated species) necessitates precise stoichiometric control .

Friedel-Crafts Acylation Using 2-Chlorothiophene

Methodology

This route involves Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis (CN106146457) .

Reaction Conditions

-

Catalyst : Aluminum trichloride.

Drawbacks

-

High Cost : Trichloroacetyl chloride is expensive.

-

Waste Generation : Acidic hydrolysis produces significant HCl and aluminum waste .

Grignard Reagent-Based Carbonylation

Synthesis Steps

-

Grignard Formation : 5-Chloro-2-bromothiophene reacts with magnesium to form a Grignard reagent.

-

Carbon Dioxide Insertion : The reagent reacts with CO₂, followed by acid workup to yield 5-CTCA (CN106518840) .

Critical Factors

-

Solvent : Anhydrous tetrahydrofuran (THF).

-

Yield : ~65% due to moisture sensitivity and side reactions .

Challenges

-

Anhydrous Conditions : Increases complexity and cost.

-

Safety Risks : THF peroxidation and Grignard reactivity pose hazards .

Oxidation of 5-Chloro-2-acetylthiophene

Oxidative Pathway

5-Chloro-2-acetylthiophene is oxidized using sodium chlorite and potassium dihydrogen phosphate (Journal of American Chemical Society, 1947) .

Performance Metrics

Limitations

-

Raw Material Availability : 5-Chloro-2-acetylthiophene is synthetically challenging to prepare.

-

Chlorine Gas Emission : Requires scrubbing systems to mitigate environmental impact .

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Cost | Safety | Scalability |

|---|---|---|---|---|---|

| One-Pot Synthesis | 2-Thiophenecarboxaldehyde | 85–96 | Low | Moderate | High |

| Friedel-Crafts Acylation | 2-Chlorothiophene | 70 | High | Low (HCl waste) | Moderate |

| Grignard Carbonylation | 5-Chloro-2-bromothiophene | 65 | High | Low (THF hazards) | Low |

| Acetylthiophene Oxidation | 5-Chloro-2-acetylthiophene | 60 | Very High | Moderate (Cl₂ gas) | Low |

Industrial Considerations

Solvent and Reagent Selection

-

The one-pot method uses dichloromethane for extraction, balancing cost and efficiency .

-

Sodium sulfite quenches excess chlorine, preventing overoxidation .

Purification Techniques

Environmental Impact

Properties

IUPAC Name |

5-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLSBOVWPHXCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178800 | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24065-33-6 | |

| Record name | 5-Chloro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24065-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024065336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24065-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-THIOPHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV5SRC3PJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.